N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-15-5-7-17(8-6-15)22(29)24-12-11-20-26-25-19-9-10-21(27-28(19)20)30-14-16-3-2-4-18(23)13-16/h2-10,13H,11-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKPQAAMDUVCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as cyclo-oxygenase (cox-1 and cox-2) and phosphodiesterase.
Biological Activity
N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a compound that belongs to the class of triazole derivatives. Compounds of this nature have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 872994-42-8 |
| Molecular Formula | C21H18ClN5OS |
| Molecular Weight | 423.9 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
-
Antimicrobial Activity
- Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that 1,2,4-triazoles exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- The presence of the thioether linkage in the structure may enhance its interaction with microbial targets, potentially increasing its efficacy.
-
Anticancer Potential
- Triazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .
- Specific studies on related triazole compounds have reported cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range.
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their chemical structure. Key aspects include:
- Substituents on the Triazole Ring : Modifications at various positions on the triazole ring can significantly alter the compound's potency and selectivity against different biological targets.
- Thioether Linkages : The incorporation of thioether groups enhances lipophilicity and may improve cellular uptake and target interaction.
- Aromatic Rings : The presence of electron-donating or withdrawing groups on aromatic rings can modulate the compound's reactivity and biological profile.
Case Studies
- Antibacterial Activity Study
- Cytotoxicity Evaluation
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. The mechanisms of action include:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, which is crucial for eliminating malignant cells.
- Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest in various cancer cell lines, leading to reduced proliferation rates.
Case Studies
- Case Study 1 : A study involving similar triazole derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
- Case Study 2 : A related compound was tested in clinical trials for patients with chronic viral infections, showing improved outcomes compared to standard treatments.
Antimicrobial Properties
The compound has also exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antiviral Activity
Preliminary research suggests that derivatives of this compound may possess antiviral properties by inhibiting viral replication mechanisms.
Mechanistic Insights
- Enzyme Inhibition : The triazole moiety can interact with enzyme active sites, inhibiting their function, which is crucial for viral replication.
Immunomodulatory Effects
The compound may also play a role in modulating immune responses. Similar compounds have been identified as STING (Stimulator of Interferon Genes) agonists, which are important for initiating innate immune responses.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial | Broad-spectrum activity against bacteria |
| Antiviral | Inhibits viral replication mechanisms |
| Immunomodulatory | Activates immune response pathways |
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions to construct the triazolopyridazine core and introduce functional groups. Key steps include:
Cyclization Reactions
-
Triazolopyridazine Formation : Cyclization of acylthiosemicarbazides with oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin under acidic conditions yields the fused heterocyclic system .
-
Substitution : Introduction of the 3-chlorobenzylthio group occurs via nucleophilic substitution at the 6-position of the triazolopyridazine ring using chlorobenzylthiol derivatives.
Table 1: Key Synthetic Steps
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Cyclization | Acylthiosemicarbazide, oxidizing agents | Triazolopyridazine core |
| Nucleophilic substitution | Chlorobenzylthiol, base (e.g., TEA) | 6-Substituted triazolopyridazine |
| Amide Bond Formation | Coupling reagents (e.g., HATU) | Final compound |
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups: amide , thioether , and triazolopyridazine .
Amide Group Reactions
-
Hydrolysis : Exposure to strong acids/bases cleaves the amide bond, yielding the corresponding acid and amine.
-
Nucleophilic Attack : Reactivity with electrophiles (e.g., alkyl halides) at the amide nitrogen under basic conditions.
Thioether Group Reactions
-
Oxidation : Oxidized to sulfones (R-SO2-R’) using H2O2 or other oxidants.
-
Alkylation : Thiol-displacement reactions with alkyl halides to form sulfides.
Triazolopyridazine Reactivity
-
Protonation : The fused nitrogen heterocycle can act as a nucleophile or undergo electrophilic aromatic substitution at specific positions.
-
Coordination : Potential to bind metal ions via nitrogen lone pairs, influencing catalytic properties .
Table 2: Functional Group Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Amide | Hydrolysis | HCl/H2O or NaOH | Acid + amine |
| Thioether | Oxidation | H2O2 or mCPBA | Sulfone formation |
| Triazolopyridazine | Electrophilic substitution | Electrophiles (e.g., NO2+) | Substituted heterocycle |
Oxidative Heterocyclization
A common mechanism for forming triazolopyridazines involves oxidative cyclization of acylthiosemicarbazides. For example, eosin-Y-catalyzed photooxidation under visible light and atmospheric oxygen forms the fused ring system .
Scheme 1: Oxidative Heterocyclization
textAcylthiosemicarbazide → (Oxidative cyclization) → Triazolopyridazine core
Reductive Condensation
The 3-chlorobenzylthio group may be introduced via reductive condensation of indole derivatives with thiadiazole intermediates, as observed in similar heterocyclic systems .
Scheme 2: Reductive Condensation
textThiadiazole intermediate + Indole → (Reduction with triethylsilane) → Substituted triazolopyridazine
Stability and Handling
The compound is stable under standard conditions but requires caution due to its potential reactivity with strong oxidizing agents. Analytical techniques like HPLC and NMR are recommended for quality control during synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The provided evidence focuses on heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which are carcinogenic compounds formed in processed meats. While structurally distinct from HCAs, triazolopyridazine derivatives like the target compound share a heterocyclic framework but differ in substituents and biological intent. Key distinctions include:
| Feature | Target Compound | HCA (e.g., IQ) |
|---|---|---|
| Core Structure | [1,2,4]Triazolo[4,3-b]pyridazine | Imidazo[4,5-f]quinoline |
| Substituents | 3-Chlorobenzylthio, 4-methylbenzamide | Amino and methyl groups at positions 2 and 3 |
| Biological Role | Potential therapeutic agent (hypothesized) | Carcinogen (Group 2A by IARC) |
| Formation Mechanism | Synthetic (laboratory-derived) | Formed during high-temperature meat processing |
| Toxicity Profile | Not reported in evidence; likely designed for low toxicity | High mutagenicity and carcinogenicity |
Key Findings from Evidence
- Carcinogenicity: HCAs like IQ are linked to DNA adduct formation and cancer risk . The target compound’s triazolopyridazine core lacks the aminoimidazole group critical for HCA mutagenicity, suggesting divergent safety profiles.
- Structural Influence : The 3-chlorobenzylthio group in the target compound may enhance binding to hydrophobic enzyme pockets, a feature absent in HCAs. This could position it as a candidate for drug development rather than a dietary hazard.
- Synthetic vs. Environmental Origin : Unlike HCAs, which form spontaneously in food, the target compound is synthetically engineered, allowing precise control over its properties.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolopyridazine scaffold is constructed via cyclocondensation between 3-aminopyridazine-6-thiol (I ) and a carbonyl-containing reagent. Patent data highlights the use of 1,2-diketones or α-keto acids under acidic conditions (e.g., HCl/EtOH, 80°C) to form the triazole ring. For example, reaction with glyoxalic acid yields the intermediate 3-hydroxymethyl-triazolo[4,3-b]pyridazine (II ), which is subsequently dehydrated using POCl₃ or SOCl₂ to afford the unsubstituted core.
Alternative Route via Diazotization and Cyclization
A second method involves diazotization of 3-aminopyridazine (III ) with NaNO₂/HCl at 0–5°C, followed by cyclization with nitriles or thioureas. This pathway is less common due to competing side reactions but offers regioselectivity when electron-deficient nitriles (e.g., trichloroacetonitrile) are employed.
Functionalization at Position 6: Introduction of the 3-Chlorobenzylthio Group
Nucleophilic Aromatic Substitution
The 6-position of the triazolopyridazine core is activated toward nucleophilic substitution due to electron-withdrawing effects of the triazole ring. Treatment of 6-chloro-triazolo[4,3-b]pyridazine (IV ) with 3-chlorobenzyl mercaptan (V ) in the presence of a base (e.g., K₂CO₃ or Et₃N) in DMF at 60–80°C affords 6-((3-chlorobenzyl)thio)-triazolo[4,3-b]pyridazine (VI ).
Table 1: Optimization of Thioether Formation
| Condition | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ (2 eq) | DMF | 80 | 72 | |
| Et₃N (3 eq) | THF | 60 | 65 |
Radical Thiol-Ene Coupling
An alternative approach involves photochemical radical coupling between 6-mercapto-triazolo[4,3-b]pyridazine (VII ) and 3-chlorobenzyl bromide (VIII ) using AIBN as an initiator. This method avoids harsh bases but requires stringent exclusion of oxygen.
Introduction of the Ethyl Side Chain at Position 3
Alkylation of 3-Aminotriazolopyridazine
3-Amino-triazolo[4,3-b]pyridazine (IX ) is alkylated with 2-bromoethylphthalimide (X ) in DMF using NaH as a base. Deprotection of the phthalimide group with hydrazine hydrate yields 3-(2-aminoethyl)-triazolo[4,3-b]pyridazine (XI ).
Reductive Amination
Condensation of 3-keto-triazolo[4,3-b]pyridazine (XII ) with ethylamine followed by NaBH₄ reduction provides the ethylamine side chain. However, this route suffers from low regioselectivity.
Amide Coupling with 4-Methylbenzoic Acid
HATU-Mediated Coupling
The primary amine (XI ) is reacted with 4-methylbenzoyl chloride (XIII ) in dichloromethane using HATU and DIPEA to form the amide bond. This method achieves yields >85% with minimal epimerization.
Table 2: Amidation Reaction Optimization
| Coupling Reagent | Base | Solvent | Yield (%) | |
|---|---|---|---|---|
| HATU | DIPEA | DCM | 87 | |
| EDCl/HOBt | NMM | DMF | 78 |
Mixed Carbonate Approach
An alternative employs in situ formation of the mixed carbonate intermediate from 4-methylbenzoic acid and ethyl chloroformate, followed by reaction with (XI ) in THF. This method is less efficient (yield: 68%) but avoids peptide coupling reagents.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:1) followed by recrystallization from ethanol/water. Purity is assessed by HPLC (C18 column, MeCN/H₂O 70:30, λ = 254 nm).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.85–7.30 (m, 8H, aromatic), 4.25 (s, 2H, SCH₂), 3.65 (t, 2H, NHCH₂), 2.40 (s, 3H, CH₃).
- HRMS : m/z calculated for C₂₂H₂₀ClN₅OS [M+H]⁺: 474.1094; found: 474.1098.
Scale-Up Considerations and Industrial Feasibility
Cost-Effective Thioether Formation
Replacing DMF with PEG-400 as a solvent reduces costs and environmental impact while maintaining yields (70–75%).
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic amidation steps, achieving throughputs of 50 g/h with >90% purity.
Q & A
Q. What are the key synthetic pathways for preparing N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide?
The synthesis typically involves annulation of the triazole ring onto a pyridazine scaffold, followed by functionalization with a 3-chlorobenzylthio group and subsequent coupling with 4-methylbenzamide. A common approach involves reacting ethyl N-benzoyl-α-heteroaryl-glycinates with chlorinated azine intermediates under reflux conditions, using acetonitrile or DMF as solvents. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can researchers verify the structural integrity of this compound after synthesis?
Characterization relies on a combination of spectroscopic methods:
- NMR : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for benzamide, thiomethyl peaks at δ 3.8–4.2 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and C-S (~650 cm) .
- Mass Spectrometry : High-resolution MS to validate molecular ion peaks and fragmentation patterns .
Q. What safety precautions are recommended for handling this compound in the lab?
While specific toxicity data are limited for this compound, structurally similar triazolo-pyridazines require:
- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the yield of the 3-chlorobenzylthio substituent during synthesis?
Yield improvement strategies include:
- Catalytic Systems : Using phase-transfer catalysts (e.g., PEG-400) to enhance nucleophilic substitution between 3-chlorobenzylthiol and chlorinated intermediates .
- Temperature Control : Maintaining 70–80°C during coupling to minimize side reactions.
- Solvent Screening : Polar aprotic solvents like DMF or DMSO improve solubility of aromatic intermediates .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound?
SAR studies require systematic modifications and biological testing:
- Substituent Variation : Replace the 3-chlorobenzylthio group with other halogens (e.g., F, Br) or alkyl chains to assess electronic/steric effects.
- Biological Assays : Test analogs against target enzymes (e.g., bacterial PPTases) using kinetic assays or bacterial growth inhibition studies .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .
Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?
Strategies include:
- Co-solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers.
- Liposome Encapsulation : Improve bioavailability via phosphatidylcholine-based carriers.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Contradictions may arise from assay conditions or impurity profiles. Solutions include:
- Reproducibility Checks : Validate results across multiple labs with standardized protocols.
- HPLC Purity Analysis : Ensure >95% purity via reverse-phase C18 columns and UV detection.
- Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based assays .
Methodological Insights from Evidence
- Synthesis : highlights the use of PEG-400 and Bleaching Earth Clay as catalysts for thioether formation, achieving yields >75% .
- Characterization : reports distinct H NMR shifts for the triazolo-pyridazine core (δ 8.3–8.5 ppm) and benzamide protons (δ 7.1–7.4 ppm) .
- Biological Targeting : suggests that trifluoromethyl and chlorobenzyl groups enhance binding to bacterial PPTases, critical for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
